molecular formula C17H14N2OS B2406808 N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide CAS No. 400077-98-7

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide

Cat. No.: B2406808
CAS No.: 400077-98-7
M. Wt: 294.37
InChI Key: VSGCQFITPNSZGT-UHFFFAOYSA-N
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Description

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Properties

IUPAC Name

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12(20)18-15-9-5-8-14(10-15)17-19-16(11-21-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGCQFITPNSZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide . The reactions typically require controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

Chemical Synthesis and Structural Applications

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide serves as a building block for synthesizing more complex molecules. Its thiazole moiety is integral in constructing various derivatives with enhanced biological activities. The compound can undergo multiple chemical reactions, including oxidation, reduction, and substitution, allowing for the development of new derivatives tailored for specific applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities. Studies have indicated that compounds containing thiazole derivatives can inhibit the growth of various pathogens by interfering with their lipid biosynthesis pathways . This property positions the compound as a candidate for developing new antibiotics.

Anticancer Potential

Recent research highlights the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against several cancer cell lines, including HEPG2 (liver cancer), SK-MEL-2 (melanoma), and others . The mechanism often involves inducing apoptosis or inhibiting key cellular pathways critical for cancer cell proliferation.

Case Studies

StudyFindingsApplication
Sun et al. (2011)Evaluated 1,3-thiadiazole derivatives for anticancer activity.Identified structure–activity relationships that enhance efficacy against cancer cells .
Almasirad et al. (2016)Investigated new series of 2-amido-1,3,4-thiadiazole derivatives showing significant cytotoxicity.Highlighted potential for developing targeted cancer therapies .
MDPI Review (2022)Discussed thiazoles as versatile compounds in drug development.Emphasized their role in creating effective treatments for various diseases .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties such as conductivity and fluorescence . These properties are valuable in creating advanced materials for electronics and photonics .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and acetamide groups with the thiazole ring makes it a versatile compound for various applications .

Biological Activity

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its biological activities , particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by data tables and relevant research findings.

Overview of Biological Activity

The compound is primarily recognized for its antimicrobial and antiproliferative properties. It exhibits significant potential in the development of new antibiotics and anticancer agents. The thiazole moiety in its structure is crucial for its biological activities, influencing its interaction with various biological targets.

Target Interaction

This compound interacts with specific cellular targets, leading to the inhibition of growth in pathogens and cancerous cells. Its mechanism includes:

  • Inhibition of bacterial lipid biosynthesis : The thiazole nucleus blocks the synthesis of essential lipids in bacteria, which is critical for their survival.
  • Anticancer activity : The compound has shown promising results in inhibiting tumor cell proliferation through various pathways, including apoptosis induction .

Antimicrobial Activity

The compound demonstrates notable antimicrobial efficacy against a range of pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial properties .

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida parapsilosis0.30Antifungal

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it displayed IC50 values comparable to established chemotherapeutics like doxorubicin.

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Jurkat E6.1 (T-cell leukemia)1.160.877
HT-29 (colon carcinoma)1.980.800
A549 (lung carcinoma)1.610.700

Case Studies

  • Antimicrobial Efficacy : In a recent study, this compound was tested against multiple strains of bacteria and fungi, demonstrating potent activity that supports its potential as a therapeutic agent .
  • Anticancer Properties : A comprehensive evaluation revealed that this compound effectively induced apoptosis in cancer cells through caspase activation pathways, significantly reducing cell viability in treated cultures .

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